3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(E)-1-(4-PYRIDYL)METHYLIDENE]PROPANOHYDRAZIDE
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Overview
Description
3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(E)-1-(4-PYRIDYL)METHYLIDENE]PROPANOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(E)-1-(4-PYRIDYL)METHYLIDENE]PROPANOHYDRAZIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a β-keto ester with hydrazine under acidic or basic conditions.
Nitration: The methyl group on the pyrazole ring is nitrated using a nitrating agent such as nitric acid.
Condensation Reaction: The nitro-pyrazole is then reacted with a hydrazide derivative to form the final compound. This step often involves the use of a catalyst and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced under specific conditions to yield various derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Hydrazides: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Antimicrobial Activity: Evaluated for its effectiveness against various microbial strains.
Medicine
Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.
Cancer Research: Explored for its cytotoxic effects on cancer cells.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Polymer Science: Applications in the synthesis of new polymers with unique properties.
Mechanism of Action
The mechanism of action of 3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(E)-1-(4-PYRIDYL)METHYLIDENE]PROPANOHYDRAZIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Interaction: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
3-(5-METHYL-1H-PYRAZOL-1-YL)-N-[(E)-1-(4-PYRIDYL)METHYLIDENE]PROPANOHYDRAZIDE: Lacks the nitro group, which may affect its biological activity.
3-(5-NITRO-1H-PYRAZOL-1-YL)-N-[(E)-1-(4-PYRIDYL)METHYLIDENE]PROPANOHYDRAZIDE: Lacks the methyl group, which may influence its chemical reactivity.
Uniqueness
The presence of both the nitro and methyl groups in 3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(E)-1-(4-PYRIDYL)METHYLIDENE]PROPANOHYDRAZIDE makes it unique in terms of its chemical reactivity and biological activity. These functional groups can significantly influence the compound’s interaction with molecular targets and its overall pharmacological profile.
Properties
IUPAC Name |
3-(5-methyl-3-nitropyrazol-1-yl)-N-[(E)-pyridin-4-ylmethylideneamino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O3/c1-10-8-12(19(21)22)17-18(10)7-4-13(20)16-15-9-11-2-5-14-6-3-11/h2-3,5-6,8-9H,4,7H2,1H3,(H,16,20)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHOBYJOXQWGRQ-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)NN=CC2=CC=NC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1CCC(=O)N/N=C/C2=CC=NC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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